3-(4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzonitrile
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Overview
Description
3-(4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzonitrile is a complex organic compound that features a pyrazole ring, a tetrahydroisoquinoline moiety, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzonitrile typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazole ring through cyclization reactions involving hydrazine and a 1,3-diketone. The tetrahydroisoquinoline moiety can be synthesized via Pictet-Spengler reactions, which involve the condensation of a β-phenylethylamine derivative with an aldehyde. The final step involves coupling the pyrazole and tetrahydroisoquinoline intermediates with a benzonitrile derivative under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve scalability .
Chemical Reactions Analysis
Types of Reactions
3-(4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzonitrile group, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in ethanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted benzonitriles.
Scientific Research Applications
3-(4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 3-(4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzonitrile involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved could include inhibition of kinase activity or interference with signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-(1-methyl-1H-pyrazol-4-yl)phenyl)benzonitrile
- 3-(4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)phenol
- 3-(4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzamide
Uniqueness
The uniqueness of 3-(4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzonitrile lies in its combination of structural features, which confer specific reactivity and potential biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications .
Properties
IUPAC Name |
3-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c1-24-12-18(11-23-24)20-14-25(13-17-6-2-3-8-19(17)20)21(26)16-7-4-5-15(9-16)10-22/h2-9,11-12,20H,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLVKLSMDNGVFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=CC=CC(=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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